molecular formula C6H10O4 B13824344 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI)

1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI)

Cat. No.: B13824344
M. Wt: 146.14 g/mol
InChI Key: UFKFZSNKDWIMCF-ZCFIWIBFSA-N
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Description

1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of dioxolane, featuring a carboxylic acid ester group and a methyl substitution at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) typically involves the reaction of 4-methyl-1,3-dioxolane with a suitable esterifying agent under controlled conditions. Common reagents used in this process include methanol and an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release active compounds that interact with enzymes or receptors. The specific pathways involved depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane-4-carboxylicacid,4-methyl-: Similar structure but lacks the ester group.

    1,3-Dioxolane-4-carboxylicacid,4-ethyl-,ethylester: Similar ester but with an ethyl group instead of a methyl group.

Uniqueness

1,3-Dioxolane-4-carboxylicacid,4-methyl-,methylester,(4R)-(9CI) is unique due to its specific ester and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it valuable in applications where precise control over chemical behavior is required.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

methyl (4R)-4-methyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C6H10O4/c1-6(5(7)8-2)3-9-4-10-6/h3-4H2,1-2H3/t6-/m1/s1

InChI Key

UFKFZSNKDWIMCF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@]1(COCO1)C(=O)OC

Canonical SMILES

CC1(COCO1)C(=O)OC

Origin of Product

United States

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